N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.12732577 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of compounds with structural similarities to N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide, demonstrating their applications in the development of novel chemical entities. Studies have detailed the photolysis and pyrolysis of related isoquinoline derivatives, revealing pathways that involve the formation of imidazo isoquinolines and oxopyrimido isoquinolines through cyclization and nucleophilic reactions, showcasing the compound's relevance in synthetic organic chemistry (Singh & Prager, 1992).
Catalytic Applications
The compound's structural framework has been utilized in catalytic processes, such as the synthesis of polyhydroquinoline derivatives using a sulfonic acid imidazolium hydrogen sulfate catalyst. This highlights its role in facilitating efficient and environmentally friendly catalytic reactions, contributing to the green chemistry domain (Khaligh, 2014).
Biological and Pharmacological Research
In the realm of pharmacology, derivatives structurally related to this compound have been synthesized for their potential antimicrobial properties. For example, quinazolinone and thiazolidinone compounds have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating the compound's significance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Advanced Material Science
The compound's framework has been instrumental in the synthesis and characterization of polymers with imidazole units, which exhibit good thermal stability and solubility in a wide range of solvents. Such studies underscore the compound's utility in creating advanced materials with potential applications in various industrial sectors (Bouck & Rasmussen, 1993).
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-9-14(12-4-2-3-5-13(12)16(20)22)15(21)18-7-6-11-8-17-10-19-11/h2-5,8-10H,6-7H2,1H3,(H,17,19)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPIGIRQGUEUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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